AZ7550 Mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

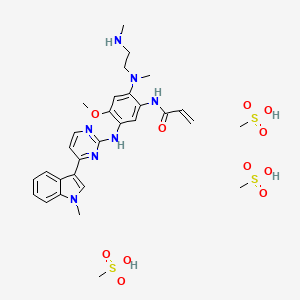

methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2.3CH4O3S/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;3*1-5(2,3)4/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);3*1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRGPJKRGFXCLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N7O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of AZ7550 Mesylate in the IGF-1R Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ7550 Mesylate, an active metabolite of the third-generation EGFR tyrosine kinase inhibitor Osimertinib (AZD9291), has been identified as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of numerous cancers. This technical guide provides an in-depth overview of the role of this compound in the context of the IGF-1R signaling pathway. It includes a summary of its known inhibitory activities, detailed representative experimental protocols for its characterization, and visualizations of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction to the IGF-1R Signaling Pathway

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in normal physiology and is frequently implicated in tumorigenesis.[1] Upon binding of its ligands, primarily IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains.[2] This activation initiates a cascade of downstream signaling events, predominantly through two major pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][3]

Activation of these pathways ultimately regulates gene expression, promoting cell proliferation, differentiation, and survival, while inhibiting apoptosis.[3] Given its central role in cancer cell signaling, the IGF-1R has emerged as a promising therapeutic target.

This compound: An Inhibitor of IGF-1R

This compound is an active metabolite of Osimertinib (AZD9291), a widely used therapeutic for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[4] While Osimertinib primarily targets EGFR, its metabolite, AZ7550, has been shown to inhibit the activity of IGF-1R.[4][5]

Mechanism of Action

As a kinase inhibitor, this compound is presumed to exert its effect by binding to the ATP-binding pocket of the IGF-1R kinase domain. This competitive inhibition prevents the phosphorylation of the receptor and subsequent activation of its downstream signaling pathways. The direct inhibition of IGF-1R by this compound is expected to lead to a reduction in the phosphorylation of key signaling molecules such as Insulin Receptor Substrate (IRS) proteins, AKT, and Extracellular signal-regulated kinase (ERK).

Quantitative Data on this compound

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 1.6 µM | IGF-1R | Kinase Assay | [1][4][5][6] |

Table 1: In Vitro Inhibitory Activity of this compound against IGF-1R.

| Cell Line | Description | Parameter | Value (nM) | Reference |

| H1975 | Double Mutant (DM) | IC₅₀ | 45 | [4][5] |

| PC9 | Activating Mutant (AM) | IC₅₀ | 26 | [4][5] |

| LoVo | Wild Type (WT) | IC₅₀ | 786 | [4][5] |

| H1975 | Double Mutant (DM) | GI₅₀ | 19 | [4][5] |

| PC9 | Activating Mutant (AM) | GI₅₀ | 15 | [4][5] |

| Calu3 | Wild Type (WT) | GI₅₀ | 537 | [4][5] |

Table 2: Anti-proliferative Activity of AZ7550 in Various Cell Lines.

Experimental Protocols

IGF-1R Kinase Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified IGF-1R.

Materials:

-

Recombinant human IGF-1R protein

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1)

-

This compound (or test compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant IGF-1R enzyme to each well.

-

Add the serially diluted this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the IGF-1R signaling pathway within cultured cells.

Materials:

-

Cancer cell line of interest (e.g., H1975)

-

Cell culture medium and supplements

-

This compound

-

IGF-1 ligand

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay (SRB Assay)

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI₅₀ value, which is the concentration of the drug that causes 50% inhibition of cell growth.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle for drug administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) or the vehicle to the respective groups daily for a specified period.

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

IGF-1R Signaling Pathway and the Role of this compound

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for characterizing an IGF-1R inhibitor.

Conclusion

This compound, an active metabolite of Osimertinib, is a recognized inhibitor of IGF-1R. While detailed studies specifically characterizing its effects on the IGF-1R signaling pathway are not extensively available in the public domain, its known inhibitory constant and anti-proliferative activities suggest its potential as a modulator of this critical cancer-related pathway. The information and representative protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds targeting the IGF-1R signaling cascade. Further research is warranted to fully elucidate its mechanism of action and its potential role in cancer therapy, either as a single agent or in combination with other targeted therapies.

References

Methodological & Application

Application Note: AZ7550 Mesylate In Vitro Cell Proliferation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Osimertinib and its metabolites are potent and selective inhibitors of both EGFR-sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) patients after treatment with first- and second-generation EGFR TKIs.[2] AZ7550 exhibits a similar potency and selectivity profile to its parent compound, making it a crucial component in the overall therapeutic effect of Osimertinib.[1][2] This application note provides a detailed protocol for assessing the in vitro anti-proliferative activity of AZ7550 Mesylate using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mechanism of Action

AZ7550, like Osimertinib, exerts its anti-cancer effects by irreversibly binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of mutant EGFR. This covalent bond blocks the downstream signaling pathways that are critical for cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways. By selectively targeting mutant forms of EGFR over wild-type, AZ7550 minimizes off-target effects, leading to a more favorable therapeutic window.

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

The anti-proliferative activity of this compound was evaluated against a panel of human non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values were determined after a 72-hour incubation period.

| Cell Line | EGFR Mutation Status | IC50 (nM) | GI50 (nM) |

| PC9 | Activating Mutant (AM) | 26 | 15 |

| H1975 | Double Mutant (DM) | 45 | 19 |

| LoVo | Wild Type (WT) | 786 | - |

| Calu3 | Wild Type (WT) | - | 537 |

Data synthesized from publicly available information.[1]

Experimental Protocols

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

NSCLC cell lines (e.g., PC9, H1975, LoVo, Calu3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

Caption: Workflow for the in vitro cell proliferation assay.

Detailed Protocol

1. Preparation of this compound Stock Solution: a. Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. c. Prepare fresh serial dilutions of this compound in complete growth medium just before use.

2. Cell Seeding: a. Culture NSCLC cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2. b. When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Resuspend the cells in fresh complete growth medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. e. Incubate the plate overnight to allow the cells to attach.

3. Cell Treatment: a. Prepare a series of dilutions of this compound in complete growth medium at 2X the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control. c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Assay: a. After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell proliferation, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

This protocol provides a reliable and reproducible method for evaluating the in vitro anti-proliferative effects of this compound on NSCLC cell lines. The MTT assay is a robust tool for determining the potency of anti-cancer compounds and can be adapted for high-throughput screening. The data generated from this assay can provide valuable insights into the mechanism of action of AZ7550 and its potential as a therapeutic agent.

References

Application Notes and Protocols for Establishing AZ7550 Mesylate-Resistant Cancer Cell Models

Introduction

AZ7550 Mesylate is an active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Osimertinib (AZD9291).[1][2][3] It is a potent inhibitor of both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while also inhibiting the Insulin-like Growth Factor 1 Receptor (IGF-1R) at micromolar concentrations.[1][4][5] The development of drug resistance is a major challenge in cancer therapy. Establishing in vitro cancer cell models with acquired resistance to this compound is a critical tool for researchers to investigate resistance mechanisms, identify novel therapeutic targets, and evaluate combination therapies to overcome treatment failure.

These application notes provide a comprehensive guide for developing and validating this compound-resistant cancer cell lines using a systematic dose-escalation method.

Mechanism of Action of this compound

AZ7550, like its parent compound Osimertinib, functions by irreversibly binding to specific mutant forms of EGFR, thereby blocking the downstream signaling pathways that drive cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[6] Its inhibitory profile makes it effective against non-small cell lung cancer (NSCLC) harboring these mutations.[2][3] Resistance can emerge through various mechanisms, including the activation of bypass signaling pathways that circumvent the EGFR blockade.

Caption: AZ7550 inhibits mutant EGFR and IGF-1R signaling pathways.

Experimental Protocols

The recommended method for establishing stable drug-resistant cell lines is the continuous exposure to gradually increasing concentrations of the drug (dose-escalation).[7][8][9] This process mimics the clinical development of acquired resistance.

Part 1: Initial Characterization of Parental Cell Line

Before inducing resistance, it is crucial to determine the baseline sensitivity of the parental cancer cell line to this compound.

Protocol 1: Determination of IC50 in Parental Cells

-

Cell Seeding: Seed the parental cancer cells (e.g., H1975, PC-9 NSCLC lines) in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[9][10]

-

Drug Treatment: Prepare a series of dilutions of this compound in complete culture medium. A typical 8-point dose range is recommended, bracketing the expected IC50 value (e.g., 0.001 µM to 10 µM).[9][11] Replace the medium in the 96-well plates with the drug-containing medium. Include vehicle-only (DMSO) and media-only controls.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[9]

-

Viability Assay: Assess cell viability using a suitable method, such as MTT or CCK-8 assay, following the manufacturer's instructions.[10]

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-only control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[12][13] A lower IC50 value indicates higher sensitivity to the drug.[14]

Part 2: Generation of Resistant Cell Line via Dose-Escalation

This is a long-term process that can take several months.

Caption: Workflow for generating and validating AZ7550-resistant cell models.

Protocol 2: Dose-Escalation Procedure

-

Initiation: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically 1/10th to 1/5th of the predetermined IC50.[9]

-

Maintenance and Passaging: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. When the cells reach 70-80% confluence, passage them as usual.[7]

-

Dose Escalation: Once the cells demonstrate stable growth and normal morphology at a given concentration for 2-3 passages, increase the drug concentration by a factor of 1.5 to 2.[15]

-

Handling Cell Death: Significant cell death may occur after increasing the drug concentration. If cell death exceeds 50-60%, either maintain the current concentration until the culture recovers or revert to the previous, lower concentration for a few passages before attempting to escalate again.[15]

-

Cryopreservation: It is critical to cryopreserve cell stocks at each successful concentration step. This provides a backup in case the culture is lost at a higher concentration.[7][8]

-

Duration: Continue this stepwise process until the cells can proliferate in a medium containing a significantly higher concentration of this compound (e.g., >10 times the initial IC50).

Part 3: Isolation of Monoclonal Resistant Cell Lines

The resulting drug-tolerant population is polyclonal. To ensure a homogenous model, single-cell cloning is required.

Protocol 3: Monoclonal Selection by Limiting Dilution

-

Cell Suspension: Prepare a single-cell suspension of the polyclonal resistant cells.

-

Serial Dilution: Perform serial dilutions to a final concentration of approximately 0.5-1 cell per 100 µL of drug-containing medium.

-

Plating: Dispense 100 µL of the cell suspension into each well of several 96-well plates. Statistically, this will result in many wells with no cells, some with a single cell, and a few with more than one.[16]

-

Incubation and Screening: Incubate the plates for 2-3 weeks. Screen the plates microscopically to identify wells that contain a single colony.[16]

-

Expansion: Once colonies are sufficiently large, carefully transfer each individual clone to a larger well (e.g., 24-well plate) and expand it for further analysis.[17]

Part 4: Validation and Characterization of Resistant Model

Validation is essential to confirm the resistant phenotype and investigate potential mechanisms.

Protocol 4: Confirmation of Resistant Phenotype

-

IC50 Determination of Resistant Clones: Using the same method as in Protocol 1, determine the IC50 value for each of the expanded monoclonal resistant lines.

-

Calculate Resistance Index (RI): The RI is a quantitative measure of resistance, calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line) . An RI value greater than 1 indicates increased tolerance.[15] A significantly high RI (e.g., >10) confirms a resistant model.

-

Stability Testing: To ensure the resistance is a stable genetic or epigenetic trait, culture the resistant cells in a drug-free medium for multiple passages (e.g., over 1-3 months) and then re-determine the IC50. A stable resistant phenotype will show minimal change in the IC50 value.[10]

-

Mechanism Investigation via Western Blot: Compare the protein expression and phosphorylation status between parental and resistant cells.

-

Prepare cell lysates from both parental and resistant cell lines (with and without drug treatment).

-

Perform Western blot analysis to probe for key proteins in the EGFR and bypass signaling pathways.[18][19] This can help identify the mechanism of resistance (e.g., upregulation of a bypass receptor).

-

Data Presentation

Quantitative data should be organized into tables for clarity and comparison.

Table 1: Example Characteristics of this compound

| Parameter | Description | Reference |

|---|---|---|

| Parent Compound | Osimertinib (AZD9291) | [1] |

| Primary Targets | Mutant EGFR (T790M, L858R, del19) | [2][3] |

| Secondary Target | IGF-1R | [1][4] |

| Example IC50 | H1975 (DM): 45 nM; PC9 (AM): 26 nM |[4][5] |

Table 2: Example Dose-Escalation Schedule

| Step | AZ7550 Conc. (nM) | Duration (approx.) | Notes |

|---|---|---|---|

| 1 | 5 (Initial IC50 = 50 nM) | 2-3 weeks | Start at IC50/10. |

| 2 | 10 | 2-3 weeks | Increase dose once growth is stable. |

| 3 | 20 | 2-4 weeks | Expect slower growth initially. |

| 4 | 40 | 3-4 weeks | Cryopreserve cells. |

| ... | ... (continue stepwise) | ... | ... |

| Final | >500 | Ongoing | Target >10x initial IC50. |

Table 3: Example Validation Data for a Resistant Clone

| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |

|---|---|---|---|

| Parental PC-9 | This compound | 26 | - |

| PC-9-AZ7550R | this compound | 540 | 20.8 |

Table 4: Suggested Protein Targets for Western Blot Analysis

| Pathway | Protein Target | Expected Change in Resistance |

|---|---|---|

| EGFR Signaling | p-EGFR, Total EGFR | Variable |

| Downstream | p-AKT, Total AKT | Increased activation |

| p-ERK, Total ERK | Increased activation | |

| Bypass Pathways | c-MET, AXL, HER2/3 | Upregulation/Activation |

| Drug Efflux | ABCB1 (MDR1), ABCG2 | Upregulation |

Caption: Logic diagram for the validation of resistant cancer cell models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AZ7550 hydrochloride | IGF1R/EGFR inhibitor | CAS 2309762-40-9 | N-demethylated metabolite of AZD9291 (Osimertinib) | Buy AZ-7550 hydrochloride from Supplier InvivoChem [invivochem.com]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]

- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. The Importance of IC50 Determination | Visikol [visikol.com]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]

- 15. Cell Culture Academy [procellsystem.com]

- 16. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - US [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Western blotting: evolution of an old analytical method to a new quantitative tool for biomarker measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: AZ7550 Mesylate in Combination with EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 Mesylate is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291).[1] Like its parent compound, this compound is a potent inhibitor of EGFR, particularly against activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing lower activity against wild-type EGFR.[1] This selectivity provides a therapeutic advantage in the treatment of non-small cell lung cancer (NSCLC) harboring these specific EGFR mutations.

The development of resistance to EGFR TKIs remains a significant clinical challenge.[2] Resistance mechanisms can be broadly categorized as on-target (e.g., secondary EGFR mutations like C797S) or off-target (e.g., activation of bypass signaling pathways such as MET or HER2 amplification).[3] Combination therapy, where an EGFR inhibitor is co-administered with another therapeutic agent, is a promising strategy to overcome or delay the onset of resistance.

These application notes provide an overview of the preclinical rationale and methodologies for evaluating this compound in combination with other EGFR inhibitors. Given that AZ7550 is an active metabolite of Osimertinib and shares a similar potency and selectivity profile, data from studies involving Osimertinib combinations are presented as a strong surrogate for the potential applications of this compound.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound as a single agent and the efficacy of Osimertinib in combination with other anti-cancer agents in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |

| H1975 | L858R/T790M (Double Mutant) | Proliferation | 45 |

| PC9 | Exon 19 Deletion (Activating Mutant) | Proliferation | 26 |

| LoVo | Wild Type | Proliferation | 786 |

| Calu3 | Wild Type | Proliferation (GI50) | 537 |

Data sourced from MedchemExpress.[4]

Table 2: Preclinical Efficacy of Osimertinib Combination Therapies

| Combination | Cancer Model | Key Findings |

| Osimertinib + Selumetinib (MEK Inhibitor) | EGFR-mutant NSCLC xenografts | Reverted resistance to Osimertinib in the majority of mice, with a response rate of 50% to 80%.[5] |

| Osimertinib + Cetuximab (EGFR Monoclonal Antibody) | EGFR-mutant NSCLC xenografts | Reverted sensitivity to Osimertinib with a response rate of 50% to 80%. First-line combination increased the response rate to 90%.[5] |

| Osimertinib + Navitoclax (BCL-2/BCL-xL Inhibitor) | Phase Ib study in EGFR-mutant NSCLC | Objective response rate of 100% in the expansion cohort with a median progression-free survival of 16.8 months.[6] |

| Osimertinib + Pemetrexed (Chemotherapy) | NSCLC cell lines | Sequential administration of Pemetrexed followed by Osimertinib at a 48h interval showed robust synergy.[7][8] |

| Osimertinib + Bevacizumab + Cetuximab | EGFR T790M xenograft model | Triple therapy induced the greatest inhibitory effect on tumor growth compared to Osimertinib alone or in combination with Bevacizumab.[9][10] |

Signaling Pathways and Rationale for Combination Therapy

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[11] Upon ligand binding, EGFR activates downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.

The rationale for combining this compound with other EGFR inhibitors is to achieve a more complete blockade of EGFR signaling, potentially overcoming resistance. For instance, combining a TKI like AZ7550 with an antibody like Cetuximab, which binds to the extracellular domain of EGFR, can provide a dual mechanism of inhibition.[5][12] Furthermore, in cases of resistance driven by downstream pathway activation, combining AZ7550 with inhibitors of those pathways (e.g., MEK inhibitors) can be effective.[2][13][14][15]

Experimental Protocols

Cell Viability Assays (MTT/MTS Assay)

This protocol outlines the general procedure for determining the cytotoxic effects of this compound alone and in combination with other EGFR inhibitors.

Materials:

-

NSCLC cell lines (e.g., H1975, PC9)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound and other EGFR inhibitors

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of this compound and the other EGFR inhibitor(s) in culture medium. For combination studies, a matrix of concentrations for both drugs should be prepared. Add the drug solutions to the cells and incubate for 48-72 hours.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each compound and the Combination Index (CI) for the combination treatments to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

-

6-well cell culture plates

-

This compound and other EGFR inhibitors

-

EGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours, then treat with this compound and/or other inhibitors for a specified time (e.g., 2 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.[4]

-

Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[11]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation and Detection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies. Detect the chemiluminescent signal using an imaging system.[4][11]

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in combination with other EGFR inhibitors in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

NSCLC cells (e.g., H1975)

-

Matrigel (optional)

-

This compound and other EGFR inhibitors formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject NSCLC cells into the flanks of immunodeficient mice.

-

Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups.

-

Drug Administration: Administer the compounds according to the planned dosing schedule and route.

-

Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.

Quantification of AZ7550 in Plasma/Blood

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is available for the quantification of AZ7550 in human plasma and dried blood spots.[3][16][17][18] This is crucial for pharmacokinetic studies.

General Method:

-

Sample Preparation: Protein precipitation.[16]

-

Chromatography: Separation on a C18 column.[16]

-

Detection: Electrospray ionization in positive mode with multiple reaction monitoring.[16]

Conclusion

This compound, as an active metabolite of Osimertinib, holds significant promise for use in combination therapies to combat EGFR-driven cancers and overcome treatment resistance. The protocols and data presented here provide a framework for the preclinical evaluation of such combination strategies. By employing these methodologies, researchers can further elucidate the synergistic potential of this compound with other EGFR inhibitors and pave the way for the development of more effective cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antitumor Efficacy of Dual Blockade of EGFR Signaling by Osimertinib in Combination With Selumetinib or Cetuximab in Activated EGFR Human NCLC Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacodynamic-Driven Sequence-Dependent Synergy Effects in Pemetrexed-Osimertinib Combination Against Non-Small Cell Lung Cancer (NSCLC): Optimizing Synergy Through Sequential Interval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triple therapy with osimertinib, bevacizumab and cetuximab in EGFR-mutant lung cancer with HIF-1α/TGF-α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triple therapy with osimertinib, bevacizumab and cetuximab in EGFR-mutant lung cancer with HIF-1α/TGF-α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. targetedonc.com [targetedonc.com]

- 13. Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acquired resistance to mutant-selective EGFR inhibitor AZD9291 is associated with increased dependence on RAS signaling in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acquired Resistance to the Mutant-Selective EGFR Inhibitor AZD9291 Is Associated with Increased Dependence on RAS Signaling in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes: Immunofluorescence Staining for IGF-1R Pathway Proteins with AZ7550 Mesylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical network that regulates cell proliferation, growth, and survival.[1] Its dysregulation is implicated in the progression of various cancers, making it a key therapeutic target.[1][2] The pathway is activated by ligands such as IGF-1 and IGF-2, leading to the autophosphorylation of the receptor's tyrosine kinase domain.[3] This activation triggers two primary downstream signaling cascades: the PI3K-AKT-mTOR pathway, which primarily regulates cell survival and protein synthesis, and the Ras-MAPK pathway, which is crucial for cell proliferation.[1][4][5]

AZ7550 Mesylate is an active metabolite of the EGFR inhibitor Osimertinib (AZD9291).[6][7] In addition to its effects on EGFR, this compound also inhibits the activity of IGF-1R with an IC50 of 1.6 μM.[6][8] This application note provides a detailed protocol for using immunofluorescence (IF) microscopy to visualize and quantify the effects of this compound on the expression and phosphorylation status of key proteins within the IGF-1R signaling pathway in cultured cells.

Principle

Immunofluorescence is a powerful technique used to detect and localize specific proteins within cells.[9] This protocol uses specific primary antibodies to target key proteins in the IGF-1R pathway, such as the IGF-1 Receptor itself and phosphorylated downstream effectors like p-AKT and p-ERK. A fluorescently labeled secondary antibody then binds to the primary antibody, allowing for visualization with a fluorescence microscope. By treating cells with this compound, changes in the fluorescence intensity and subcellular localization of these proteins can be observed and quantified, providing insight into the compound's inhibitory effect on the IGF-1R pathway.[10]

Signaling Pathway Overview

The IGF-1R pathway is initiated by ligand binding, which activates the receptor's kinase activity. This leads to the recruitment and phosphorylation of adaptor proteins like Insulin Receptor Substrate (IRS), which in turn activates the PI3K-AKT and Ras-MAPK signaling cascades, promoting cell growth and survival.[2][3][4]

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Materials and Reagents

-

Cell Line: Human cancer cell line with known IGF-1R expression (e.g., H1975, PC9).[6]

-

Culture Medium: Appropriate medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

Reagents for IF:

-

Phosphate Buffered Saline (PBS).[11]

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared).[11]

-

Permeabilization Buffer: 0.3% Triton™ X-100 in PBS.[11]

-

Blocking Buffer: 5% Normal Goat Serum and 0.3% Triton™ X-100 in PBS.[11]

-

Antibody Dilution Buffer: 1% BSA and 0.3% Triton™ X-100 in PBS.[11]

-

Primary Antibodies (select from):

-

Rabbit anti-IGF-1R

-

Rabbit anti-phospho-AKT (Ser473)

-

Mouse anti-phospho-ERK1/2 (Thr202/Tyr204)

-

-

Secondary Antibodies:

-

Goat anti-Rabbit IgG (H+L), Alexa Fluor™ 488

-

Goat anti-Mouse IgG (H+L), Alexa Fluor™ 594

-

-

Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).

-

Antifade Mounting Medium.[12]

-

-

Equipment:

-

Sterile cell culture plates or coverslips in multi-well plates.

-

Humidified incubator (37°C, 5% CO2).

-

Fluorescence microscope with appropriate filters.

-

Image analysis software (e.g., ImageJ, CellProfiler).[10]

-

Experimental Protocol

The following workflow outlines the major steps for cell preparation, treatment, staining, and analysis.

Caption: Experimental workflow for immunofluorescence staining.

Step 1: Cell Culture and Treatment

-

Seed cells onto sterile glass coverslips placed in a 24-well plate at an appropriate density to reach 60-70% confluency the next day.

-

Incubate cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended to observe dose-dependent effects, based on its known IC50 for IGF-1R.[6]

-

Remove the old medium and add the medium containing this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.

-

Incubate for the desired treatment period (e.g., 2, 6, or 24 hours).

Step 2: Fixation and Permeabilization

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[11]

-

Wash the cells three times with PBS for 5 minutes each.[11]

-

Permeabilize the cells by incubating with Permeabilization Buffer (0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.[13]

-

Wash the cells three times with PBS for 5 minutes each.

Step 3: Blocking and Antibody Incubation

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature in a humidified chamber.[11][13]

-

Dilute the primary antibody (e.g., anti-p-AKT) in Antibody Dilution Buffer according to the manufacturer's recommended concentration.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

-

The next day, wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.

-

Dilute the appropriate fluorescently-labeled secondary antibody in Antibody Dilution Buffer.

-

Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[11]

-

Wash three times with PBS for 5 minutes each, protected from light.

Step 4: Counterstaining and Mounting

-

Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Perform a final wash with PBS.

-

Mount the coverslips onto microscope slides using a drop of antifade mounting medium.[14]

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

Store the slides at 4°C, protected from light, until imaging.

Data Acquisition and Analysis

-

Image Acquisition: View the slides using a fluorescence microscope. Capture images using separate channels for DAPI (blue), Alexa Fluor 488 (green, e.g., p-AKT), and Alexa Fluor 594 (red, e.g., p-ERK). Ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples for accurate comparison.

-

Quantitative Analysis: Use image analysis software like ImageJ or CellProfiler to quantify the fluorescence intensity.[9][10]

-

Define the region of interest (ROI) for each cell, often using the DAPI signal to identify individual nuclei and outlining the corresponding cytoplasm.

-

Measure the mean fluorescence intensity of the target protein (e.g., p-AKT) within each cell.

-

Normalize the signal against the background.

-

Calculate the average intensity from a large population of cells (e.g., >100 cells per condition) for statistical analysis.

-

Expected Results

Treatment with this compound is expected to inhibit the IGF-1R pathway, leading to a dose-dependent decrease in the phosphorylation of downstream proteins like AKT and ERK. This would be observed as a reduction in the fluorescence intensity of anti-p-AKT and anti-p-ERK staining compared to the vehicle-treated control cells.

Table 1: Quantitative Analysis of p-AKT Fluorescence Intensity

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units ± SD) | % Inhibition of p-AKT Signal |

| Vehicle Control | 0 (DMSO) | 1520 ± 125 | 0% |

| This compound | 0.1 | 1310 ± 110 | 13.8% |

| This compound | 1.0 | 855 ± 98 | 43.8% |

| This compound | 5.0 | 430 ± 65 | 71.7% |

| This compound | 10.0 | 250 ± 45 | 83.6% |

Note: The data presented in this table are hypothetical and serve as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background | Insufficient blocking or washing. | Increase blocking time to 90 minutes. Increase the number and duration of wash steps. |

| Secondary antibody is non-specific. | Run a secondary antibody-only control. If staining is present, choose a different secondary antibody. | |

| Weak or No Signal | Primary antibody concentration is too low. | Perform a titration of the primary antibody to find the optimal concentration. |

| Inefficient permeabilization. | Increase Triton X-100 concentration to 0.5% or extend permeabilization time. | |

| Target protein is not abundant. | Use a more sensitive detection method or a different cell line with higher target expression. | |

| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an antifade mounting medium. Reduce exposure time during image acquisition. |

References

- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. maxanim.com [maxanim.com]

- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 12. biotium.com [biotium.com]

- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 14. arigobio.com [arigobio.com]

Troubleshooting & Optimization

Technical Support Center: AZ7550 Mesylate In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for improving the solubility of AZ7550 Mesylate for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key targets?

A1: this compound is the trimesylate salt of AZ7550. AZ7550 is an active metabolite of the EGFR inhibitor, Osimertinib (AZD9291).[1][2] Its primary targets are the Insulin-like Growth Factor 1 Receptor (IGF-1R), with an IC50 of 1.6 μM, and the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4]

Q2: I am observing precipitation of this compound when preparing my formulation for in vivo studies. What can I do?

A2: Precipitation is a common issue with poorly soluble compounds. Here are several strategies to troubleshoot this problem:

-

Vehicle Selection: Ensure you are using an appropriate vehicle. Co-solvent systems are often necessary. See the detailed protocols below for recommended formulations that have been shown to achieve a clear solution.

-

Order of Solvent Addition: The order in which you add solvents is critical. Typically, the compound should first be dissolved in a small amount of an organic solvent like DMSO before adding aqueous components or other co-solvents.

-

Sonication and Gentle Warming: To aid dissolution, you can sonicate the solution or gently warm it to 37°C.[1]

-

pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data for this compound is limited, exploring buffered solutions may be beneficial.

-

Use of Solubilizing Excipients: Consider the use of excipients like cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with the drug to enhance solubility.[2] Surfactants like Tween 80 also help to increase solubility and maintain the stability of the formulation.[5][6]

Q3: What are some common vehicles used for poorly soluble compounds like this compound for oral administration?

A3: For poorly soluble compounds, especially for oral gavage, common vehicles include:

-

Aqueous suspensions using suspending agents like carboxymethyl cellulose (CMC).

-

Solutions with co-solvents such as polyethylene glycol (PEG), propylene glycol, and a small percentage of DMSO.

-

Lipid-based formulations, including corn oil.

-

Formulations containing surfactants like Tween 80 to improve wetting and solubility.[6]

Q4: How should I store my this compound stock solutions?

A4: For optimal stability, stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[1]

Solubility Data

Table 1: Solubility in a Single Solvent

| Solvent | Concentration | Appearance |

| DMSO | 25 mg/mL (32.30 mM) | Clear Solution |

Data sourced from supplier information.[1]

Table 2: Solubility in Co-Solvent Systems for In Vivo Use

| Co-Solvent System | Achievable Concentration | Appearance |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.23 mM) | Clear Solution |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (3.23 mM) | Clear Solution |

Data sourced from supplier-provided protocols.[2]

Experimental Protocols

Below are detailed methodologies for preparing this compound formulations for in vivo studies.

Protocol 1: Formulation with SBE-β-CD

This protocol is suitable for achieving a clear solution for administration.

Materials:

-

This compound powder

-

DMSO (Dimethyl sulfoxide)

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Saline (0.9% NaCl in sterile water)

Procedure:

-

Prepare 20% SBE-β-CD in Saline:

-

Dissolve 2g of SBE-β-CD powder in 10 mL of saline.

-

Mix until the powder is completely dissolved and the solution is clear.

-

This solution can be stored at 4°C for up to one week.

-

-

Prepare this compound Stock Solution:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

-

Prepare Final Formulation (Example for 1 mL):

-

Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

Add it to 900 µL of the 20% SBE-β-CD in saline solution.

-

Mix thoroughly until a clear, homogenous solution is obtained. This will result in a final concentration of 2.5 mg/mL.

-

Protocol 2: Formulation with PEG300 and Tween-80

This protocol provides an alternative co-solvent system for achieving a clear solution.

Materials:

-

This compound powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

Procedure:

-

Prepare this compound Stock Solution:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

-

Prepare Final Formulation (Example for 1 mL):

-

Step 1: Add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly.

-

Step 2: To the mixture from Step 1, add 50 µL of Tween-80. Mix until the solution is homogenous.

-

Step 3: Add 450 µL of saline to the mixture from Step 2 to reach a final volume of 1 mL. Mix thoroughly. The final concentration will be 2.5 mg/mL.

-

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for troubleshooting common solubility challenges encountered with this compound.

Caption: A step-by-step guide to resolving precipitation issues.

Signaling Pathways

This compound is an inhibitor of IGF-1R and EGFR. The diagrams below illustrate the simplified signaling cascades associated with these receptors.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade and point of inhibition.

IGF-1R Signaling Pathway

Caption: Simplified IGF-1R signaling cascade and point of inhibition.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AZ7550 hydrochloride | IGF1R/EGFR inhibitor | CAS 2309762-40-9 | N-demethylated metabolite of AZD9291 (Osimertinib) | Buy AZ-7550 hydrochloride from Supplier InvivoChem [invivochem.com]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

AZ7550 Mesylate stability in DMSO and cell culture media

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AZ7550 Mesylate in DMSO and cell culture media. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound stock solutions in DMSO?

A1: Based on supplier recommendations, stock solutions of this compound in DMSO should be stored under the following conditions to ensure stability:

| Storage Temperature | Recommended Storage Period |

| -80°C | Up to 6 months |

| -20°C | Up to 1 month |

For optimal stability, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed vials to prevent moisture absorption.[1]

Q2: Is this compound stable in aqueous solutions and cell culture media?

A2: AZ7550, the active metabolite of osimertinib, has been shown to be unstable in rat plasma.[2] This instability is believed to be caused by a Michael addition reaction between the Michael acceptor functional group on AZ7550 and nucleophiles present in the plasma, such as cysteine.[2] Since cell culture media also contain amino acids like cysteine and other potential nucleophiles, it is highly probable that this compound is also unstable in these conditions.

Q3: What are the potential consequences of this compound degradation in my experiments?

A3: Degradation of this compound in your cell culture experiments can lead to a decrease in the effective concentration of the active compound over time. This can result in inaccurate and difficult-to-reproduce experimental outcomes, such as an underestimation of its potency (e.g., IC50 values).

Q4: How can I minimize the degradation of this compound in my cell culture experiments?

A4: To minimize degradation, it is advisable to add the this compound solution to the cell culture medium immediately before starting the experiment. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

Q5: Are there any known degradation products of similar compounds?

A5: While specific degradation products of AZ7550 in cell culture media have not been detailed in the available literature, studies on its parent compound, Osimertinib Mesylate, have shown slight decomposition under acidic, alkaline, oxidative, and thermal stress conditions.[3] For other mesylate-containing compounds, degradation can occur through hydrolysis.

Q6: Can the solvent, DMSO, affect my cell culture experiments?

A6: Yes, DMSO, while a common solvent, can have direct effects on cells in culture. It has been reported to alter cell signaling pathways, which could potentially confound experimental results. It is crucial to include a vehicle control (DMSO alone) in your experiments at the same final concentration used for this compound to account for any solvent-specific effects.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Inconsistent experimental results (e.g., variable IC50 values) | Degradation of this compound in cell culture media. | Prepare fresh dilutions of this compound in media for each experiment. For longer incubations, replenish the media with fresh compound periodically. Perform a stability study in your specific cell culture medium (see Experimental Protocols). |

| Lower than expected potency | Loss of active compound due to degradation. | Verify the stability of your this compound stock solution. If the stock is stable, the issue is likely instability in the culture medium. Shorten incubation times if possible or increase the frequency of media changes with fresh compound. |

| Unexpected cellular effects in control wells | Effects of the DMSO vehicle. | Ensure that a vehicle control (media with the same final concentration of DMSO) is included in all experiments. If DMSO toxicity is observed, try to reduce the final concentration of DMSO to the lowest possible level that still allows for adequate solubility of this compound. |

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other appropriate modifier)

-

Incubator (37°C, 5% CO2)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare the test solution by diluting the stock solution to the final working concentration (e.g., 10 µM) in your complete cell culture medium.

-

Timepoint 0: Immediately after preparation, take an aliquot of the test solution, centrifuge to remove any precipitates, and transfer the supernatant to an HPLC vial. This is your t=0 sample.

-

Incubate the remaining test solution in a sterile, sealed container under standard cell culture conditions (37°C, 5% CO2).

-

Collect samples at various timepoints (e.g., 2, 4, 8, 24, 48 hours). At each timepoint, take an aliquot, process it as in step 3, and store it at -80°C until analysis.

-

HPLC Analysis:

-

Analyze all samples by a suitable reverse-phase HPLC method. A common starting point is a C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.

-

Monitor the elution of this compound using a UV detector at an appropriate wavelength.

-

Quantify the peak area corresponding to this compound at each timepoint.

-

-

Data Analysis:

-

Normalize the peak area of this compound at each timepoint to the peak area at t=0.

-

Plot the percentage of remaining this compound against time to determine its stability profile in your cell culture medium.

-

Visualizations

References

overcoming off-target effects of AZ7550 Mesylate in experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome potential off-target effects of AZ7550 Mesylate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

AZ7550 is an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib (AZD9291). While its parent compound potently targets mutant EGFR, AZ7550's primary reported target is the Insulin-like Growth Factor 1 Receptor (IGF-1R) with an IC50 of 1.6 μM. It is important to note that AZ7550 has a similar potency and selectivity profile to Osimertinib, meaning it also inhibits activating and resistant EGFR mutants.

Q2: What are the known off-target effects of this compound?

Given that this compound shares a similar selectivity profile with its parent compound, Osimertinib, it is expected to have off-target activity against a range of other kinases.[1] Based on kinome profiling of Osimertinib, potential off-target kinases for AZ7550 could include, but are not limited to, ErbB2/4, ACK1, ALK, BLK, BRK, MLK1, and MNK2.[1] It is crucial to consider these off-targets when interpreting experimental data.

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

-

Perform Dose-Response Studies: Determine the minimal concentration of this compound that achieves the desired on-target effect to avoid engaging lower-affinity off-targets.

-

Use Appropriate Controls: Include negative and positive controls in your experiments. This can involve using cell lines that do not express the target of interest or using a structurally related but inactive compound.

-

Confirm Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cellular model.

Q4: I am observing a phenotype that is inconsistent with the known function of the intended target. How can I determine if this is an off-target effect?

Unexplained phenotypes can often be a result of off-target activities. To investigate this, you can:

-

Conduct Rescue Experiments: If the observed phenotype is on-target, it should be reversible by introducing a resistant mutant of the target protein.

-

Perform Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists after treatment with this compound in these modified cells, it is likely an off-target effect.

-

Profile Downstream Signaling: Analyze the phosphorylation status of key downstream signaling molecules of both the intended target and potential off-targets to see which pathways are being modulated.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cytotoxicity in Control Cell Lines

-

Observation: Significant cell death is observed in a cell line that does not express the intended target (e.g., EGFR or IGF-1R).

-

Potential Cause: This strongly suggests off-target toxicity. At higher concentrations, this compound may be inhibiting other kinases essential for cell survival.

-

Troubleshooting Steps:

-

Review Kinase Selectivity Data: Refer to the provided kinase selectivity profile (Table 1) to identify potential off-target kinases that could be responsible for the cytotoxic effects.

-

Perform a Dose-Response Curve: Determine the IC50 values for both your target-positive and target-negative cell lines. A small window between the two values indicates a higher likelihood of off-target effects contributing to cytotoxicity.

-

Consider a More Selective Compound: If available, compare your results with a more selective inhibitor for your target of interest.

-

Issue 2: Lack of Expected On-Target Inhibition

-

Observation: No significant inhibition of the target's downstream signaling pathway (e.g., p-Akt, p-ERK for EGFR/IGF-1R) is observed at the expected effective concentration.

-

Potential Causes:

-

The specific cell line may harbor mutations that confer resistance.

-

The compound may have degraded due to improper storage or handling.

-

The signaling pathway may be constitutively activated downstream of the target.

-

-

Troubleshooting Steps:

-

Verify Cell Line Integrity: Ensure your cell line has the expected target expression and has not developed resistance mutations through sequencing.

-

Test Compound Activity: Use a well-characterized sensitive cell line as a positive control to confirm the activity of your this compound stock.

-

Investigate Downstream Activation: Check for activating mutations in downstream signaling components (e.g., KRAS, PIK3CA).

-

Issue 3: Activation of an Unexpected Signaling Pathway

-

Observation: A signaling pathway unrelated to the intended target is activated upon treatment with this compound.

-

Potential Cause: This could be due to off-target inhibition of a kinase that normally suppresses this pathway, or through indirect pathway crosstalk.[2]

-

Troubleshooting Steps:

-

Consult Kinome Scan Data: Identify potential off-target kinases that are known to regulate the activated pathway.

-

Use Pathway-Specific Inhibitors: Treat cells with a specific inhibitor of the unexpectedly activated pathway in combination with this compound to see if the phenotype is reversed.

-

Perform Phospho-Proteomic Analysis: A broader analysis of changes in protein phosphorylation can help to map the signaling network affected by this compound.

-

Data Presentation

Table 1: Inferred Kinase Selectivity Profile of this compound

Based on the published kinase selectivity profile of its parent compound, Osimertinib (AZD9291), at a concentration of 1 μM. A lower percentage of inhibition indicates higher selectivity.

| Kinase Target | Family | Percent Inhibition at 1 µM |

| EGFR (L858R/T790M) | EGFR | >99% |

| EGFR (Exon 19 Del/T790M) | EGFR | >99% |

| EGFR (L858R) | EGFR | >99% |

| EGFR (Exon 19 Del) | EGFR | >99% |

| EGFR (Wild Type) | EGFR | ~60-70% |

| ErbB2 (HER2) | EGFR | ~80-90% |

| ErbB4 (HER4) | EGFR | ~80-90% |

| ACK1 (TNK2) | Other | ~70-80% |

| ALK | Other | ~60-70% |

| BLK | Src | ~60-70% |

| BRK (PTK6) | Src | ~60-70% |

| MLK1 (MAP3K9) | MAPKKK | ~60-70% |

| MNK2 (MKNK2) | CAMK | ~60-70% |

| IGF-1R | Insulin Receptor | IC50 = 1.6 µM |

Data inferred from published kinome scan data for Osimertinib (AZD9291).[1] The IC50 for IGF-1R is directly reported for AZ7550.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to its intended target in a cellular context.[3][4][5][6][7]

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies for the target protein

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.

-

Heat Shock: After treatment, wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Rescue Experiment with a Resistant Mutant

This protocol helps to determine if an observed phenotype is due to on-target inhibition.[8]

Materials:

-

Cell line of interest

-

Expression vector for the wild-type target protein

-

Expression vector for a known resistant mutant of the target protein (e.g., EGFR C797S for Osimertinib/AZ7550)

-

Transfection reagent

-

This compound

-

Assay reagents to measure the phenotype of interest (e.g., cell viability assay)

Procedure:

-

Transfection: Transfect the cells with the wild-type target vector, the resistant mutant vector, or an empty vector control.

-

Selection (Optional): If necessary, select for stably transfected cells.

-

Treatment: Treat the transfected cells with a range of concentrations of this compound.

-

Phenotypic Analysis: Measure the phenotype of interest (e.g., cell viability, apoptosis). If the phenotype is on-target, cells expressing the resistant mutant should show a reduced response to this compound compared to cells expressing the wild-type target or the empty vector control.

Protocol 3: siRNA-Mediated Knockdown for Off-Target Validation

This protocol is used to confirm if an observed effect is independent of the intended target.[2][9][10][11][12][13]

Materials:

-

Cell line of interest

-

siRNA targeting the intended protein

-

Non-targeting control siRNA

-

Transfection reagent

-

This compound

-

Reagents for phenotype assessment and Western blot

Procedure:

-

siRNA Transfection: Transfect cells with the target-specific siRNA or the non-targeting control siRNA.

-

Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

-

Verification of Knockdown: Confirm the reduction in target protein expression by Western blot.

-

Treatment: Treat the siRNA-transfected cells with this compound.

-

Phenotypic Analysis: Measure the phenotype of interest. If the phenotype is still observed in the cells with the knocked-down target, it is likely an off-target effect.

Visualizations

Caption: Troubleshooting workflow for unexpected phenotypes.

Caption: On-target versus off-target signaling pathways.

Caption: Experimental workflow for off-target validation.

References

- 1. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of insulin‐like growth factor‐1 receptor confers acquired resistance to osimertinib in non‐small cell lung cancer with EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 6. news-medical.net [news-medical.net]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

- 12. horizondiscovery.com [horizondiscovery.com]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Optimizing AZ7550 Mesylate Concentration for Long-Term Cell Treatment

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ7550 Mesylate for long-term cell treatment. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked questions (FAQs)